

A Technical Guide to the Known Analogs and Derivatives of Celangulatin D

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Compound of Interest

Compound Name: Celangulatin D

Cat. No.: B12380165

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D is a member of a growing class of insecticidal and potentially antitumor sesquiterpenoid polyol esters isolated from the root bark of *Celastrus angulatus*. These natural products are characterized by a common β -dihydroagarofuran skeleton, a highly oxygenated and sterically complex tricyclic core. While research into the synthetic derivatives of **Celangulatin D** is not extensively documented in publicly available literature, a significant number of naturally occurring analogs have been isolated and characterized from *C. angulatus*. This guide provides a comprehensive overview of these natural analogs, their biological activities, and the experimental protocols used for their evaluation. For the purpose of this guide, "analogs and derivatives" will refer to these closely related natural products sharing the same core structure but differing in their ester substitutions.

Core Structure and Natural Analogs

The foundational structure for **Celangulatin D** and its analogs is the β -dihydroagarofuran core. The diversity of these compounds arises from the varied number and type of ester groups attached to this core. These ester moieties significantly influence the biological activity of the molecules. Below is a table summarizing the key known natural analogs of **Celangulatin D** isolated from *Celastrus angulatus* and their reported biological activities.

Quantitative Data Summary

Compound Name	Full Chemical Name	Biological Activity	Value	Target Organism/Cell Line
Celangulatin D	Structure identified, but specific bioactivity data not found in the reviewed literature.	-	-	-
Celangulatin C	Not explicitly provided in the source, structure identified.	Insecticidal (LD50)	280.4 µg/mL	Mythimna separata
Celangulatin E	Not explicitly provided in the source, structure identified.	Insecticidal (LD50)	1656.4 µg/mL	Mythimna separata
Celangulatin F	Not explicitly provided in the source, structure identified.	Insecticidal (LD50)	210.5 µg/mL	Mythimna separata
NW37	1β,2β,6α-triacetoxy-8α,12-di(α-methylbutanoyloxy)-9α-benzoyloxy-4α-hydroxy-β-dihydroagarofuran	Insecticidal (KD50)	252.3 µg/g	Mythimna separata (4th instar larvae)
Compound 1	1α,2α,6β,8β,13-pentaacetoxy-9β-benzoyloxy-	Insecticidal (KD50)	Not specified	Mythimna separata

	4 β -hydroxy- β - dihydroagarofura n			
Compound 2	1 α ,2 α ,6 β - triacetoxy-8 α -(β - furancarbonyloxy) -9 β -benzoyloxy- 13- isobutanoyloxy- 4 β -hydroxy- β - dihydroagarofura n	Insecticidal (KD50)	Not specified	Mythimna separata
Compound 3	1 α ,2 α ,6 β - triacetoxy-8 β - isobutanoyloxy- 9 β -(β - furancarbonyloxy) -13-(α - methyl)butanoylo xy-4 β -hydroxy- β - dihydroagarofura n	Insecticidal (KD50)	Not specified	Mythimna separata
Compound 4	1 α ,2 α ,6 β - triacetoxy-8 α ,13- diisobutanoyloxy- 9 β -benzoyloxy- 4 β -hydroxy- β - dihydroagarofura n	Insecticidal (KD50)	Not specified	Mythimna separata
Compound 5	1 α ,2 α ,6 β - triacetoxy-8 α - isobutanoyloxy- 9 β -benzoyloxy- 13-(α - methyl)butanoylo	Insecticidal (KD50)	Not specified	Mythimna separata

xy-4 β -hydroxy- β -
dihydroagarofura
n

NW12	Not explicitly provided in the source, structure identified.	Insecticidal (KD50)	673.6 μ g/g	Mythimna separata (4th instar larvae)
NW12	Not explicitly provided in the source, structure identified.	Antitumor (IC50)	>50 μ M	Bcap-37 (human breast cancer)
NW27	Not explicitly provided in the source, structure identified.	Insecticidal (KD50)	1121.3 μ g/g	Mythimna separata (4th instar larvae)
NW27	Not explicitly provided in the source, structure identified.	Antitumor (IC50)	>50 μ M	Bcap-37 (human breast cancer)
NW30	Not explicitly provided in the source, structure identified.	Insecticidal (KD50)	1720.0 μ g/g	Mythimna separata (4th instar larvae)
NW30	Not explicitly provided in the source, structure identified.	Antitumor (IC50)	>50 μ M	Bcap-37 (human breast cancer)
NW31	Not explicitly provided in the source, structure identified.	Insecticidal (KD50)	548.6 μ g/g	Mythimna separata (4th instar larvae)
NW31	Not explicitly provided in the	Antitumor (IC50)	>50 μ M	Bcap-37 (human breast cancer)

source, structure
identified.

Experimental Protocols

Insecticidal Activity Bioassay against *Mythimna separata*

This protocol outlines a common method for determining the insecticidal activity of **Celangulatin D** analogs.

- **Test Organism:** 4th instar larvae of the oriental armyworm, *Mythimna separata*.
- **Compound Preparation:** Test compounds are dissolved in acetone to create a series of desired concentrations.
- **Leaf Disc Preparation:** Leaf discs of a known area are cut from fresh cabbage or other suitable host plant leaves.
- **Treatment Application:** A specific volume of the test compound solution is applied evenly to the surface of each leaf disc. Acetone alone is used as a negative control, and a known insecticide (e.g., Celangulin V) can be used as a positive control. The solvent is allowed to evaporate completely.
- **Exposure:** Ten 4th instar larvae, which have been starved for a designated period (e.g., 12 hours), are placed in a petri dish containing one treated leaf disc.
- **Observation:** The number of knocked-down larvae is recorded after 24 hours. "Knock-down" is characterized by the larvae being narcotized, unable to move, with immobilized and soft bodies, and a complete lack of response.
- **Data Analysis:** The median knock-down dose (KD50) or lethal dose (LD50) is calculated using probit analysis based on the mortality rates at different concentrations. The experiment is typically repeated multiple times for each concentration to ensure statistical significance.

Antitumor Cytotoxicity Assay against Bcap-37 Human Breast Cancer Cells

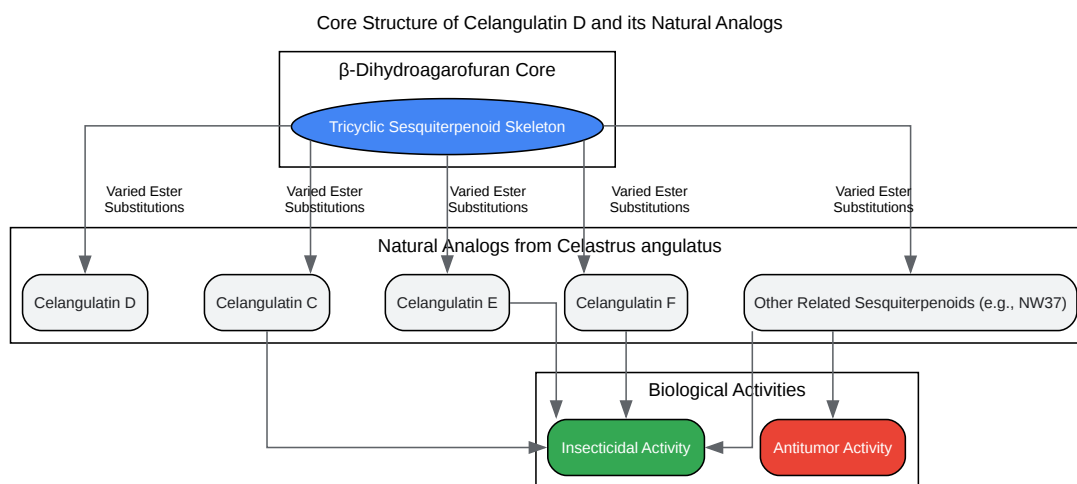
This protocol describes a general method for assessing the in vitro antitumor activity of the compounds.

- **Cell Line:** Human breast cancer cell line Bcap-37.
- **Cell Culture:** Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Compound Preparation:** Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted with the culture medium to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells contain medium with DMSO only.
- **Incubation:** The plates are incubated for a specified period, typically 48 to 72 hours.
- **Viability Assessment (MTT Assay):**
 - An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours.
 - The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
 - The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

- **Data Analysis:** The cell viability is calculated as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

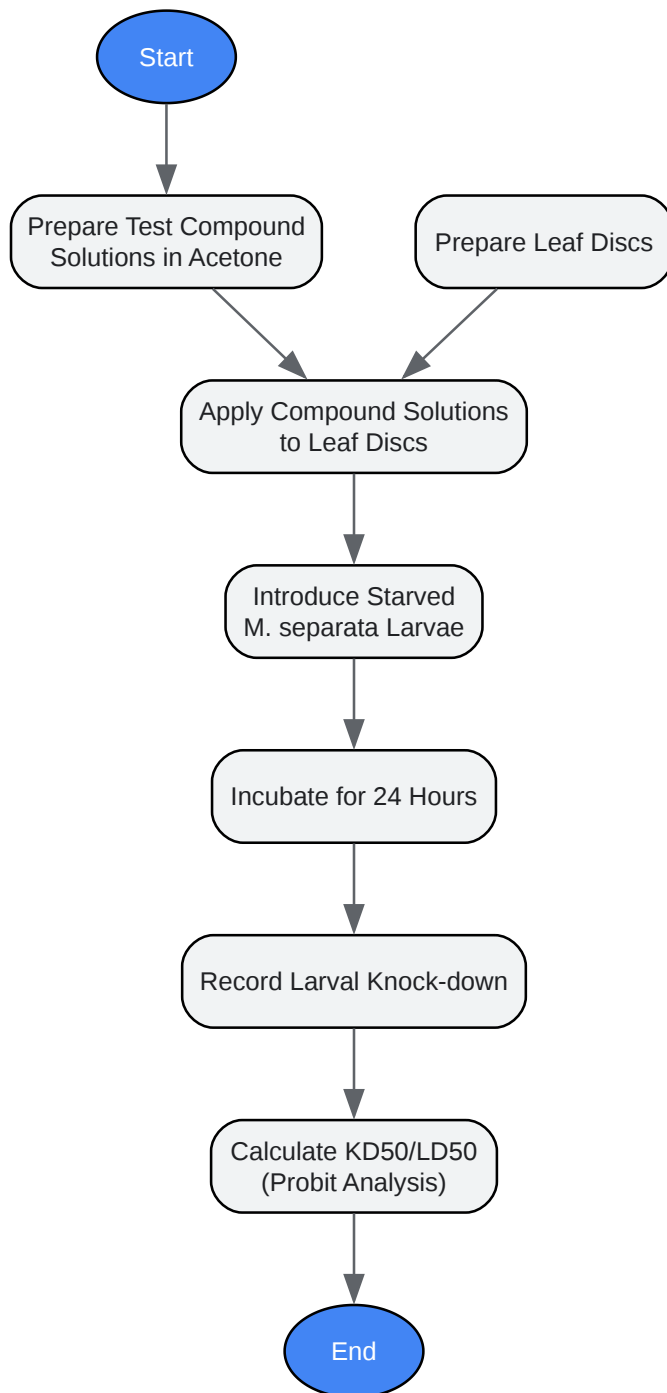
Signaling Pathways and Experimental Workflows



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Caption: Core structure and relationship of natural analogs.

Workflow for Insecticidal Bioassay



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Caption: Insecticidal bioassay experimental workflow.

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